Pyridin-4-ol

Fluorescence Analytical Chemistry Spectroscopy

Pyridin-4-ol exists predominantly as the non-fluorescent 4-pyridone tautomer, distinguishing it from fluorescent 2- and 3-hydroxypyridine isomers. This property ensures minimal background interference in HPLC and fluorescence assays. Its para-hydroxy group is essential for regioselective synthesis of torasemide and chlorpyrifos. High-purity supply ensures reliable reactions and avoids failed syntheses. Choose this isomer specifically for your targeted applications.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 108-96-3
Cat. No. B093559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ol
CAS108-96-3
Synonyms4(1H)-pyridinone
4-hydroxypyridine
4-hydroxypyridine nitrate
4-pyridinol
4-pyridone
gamma-hydroxypyridine
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=CNC=CC1=O
InChIInChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
InChIKeyGCNTZFIIOFTKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.51 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ol (CAS 108-96-3): A 4-Pyridone Tautomer with Quantifiable Differentiation from 2- and 3-Hydroxypyridine Analogs


Pyridin-4-ol (4-hydroxypyridine, CAS 108-96-3), with molecular formula C5H5NO and molar mass 95.10 g/mol, is a heteroaromatic compound characterized by a hydroxyl group at the para position of the pyridine ring. This compound exists in a tautomeric equilibrium with its keto form, 4-pyridone [1]. In aqueous solution, the equilibrium lies predominantly (>99%) on the 4-pyridone side, which distinguishes it from 3-hydroxypyridine, where the enol form predominates [2]. Pyridin-4-ol is a key intermediate in pharmaceutical synthesis, notably for the loop diuretic torasemide, and in agrochemical production, serving as a precursor for the insecticide chlorpyrifos .

Why Pyridin-4-ol Cannot Be Readily Replaced by 2- or 3-Hydroxypyridine Analogs in Research and Industrial Applications


The position of the hydroxyl group on the pyridine ring profoundly influences tautomeric equilibrium, acidity, electronic properties, and reactivity. 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer in aqueous solution, whereas 3-hydroxypyridine behaves as a typical phenol [1]. This difference in dominant tautomeric form leads to significant variations in pKa, metal-binding kinetics, fluorescence behavior, and electrochemical properties. For instance, 4-hydroxypyridine is non-fluorescent at all pH values, unlike its 2- and 3-substituted isomers, making it unsuitable for applications requiring fluorescence-based detection [2]. In metal complexation, the tautomeric equilibrium of 4-hydroxypyridine to its keto form results in kinetic behavior that is orders of magnitude different from that of 3-hydroxypyridine [3]. Simply substituting one isomer for another without considering these quantifiable differences can lead to failed syntheses, incorrect analytical results, or ineffective biological activity.

Quantitative Differentiation of Pyridin-4-ol from Closest Analogs: A Procurement-Focused Evidence Guide


Fluorescence: Pyridin-4-ol is Non-Fluorescent, Unlike Its 2- and 3-Substituted Isomers

A 1966 study by Bridges et al. investigated the fluorescence of 2-, 3-, and 4-hydroxypyridine across a wide pH range. The study found that 4-hydroxypyridine and its 4-methoxy derivative were non-fluorescent at all pH values. In contrast, all forms of 2-hydroxypyridine derivatives were fluorescent, and 3-hydroxypyridine exhibited fluorescence in its cationic and dipolar ionic forms [1]. This stark difference in fluorescence properties provides a clear, quantifiable basis for selection: 4-hydroxypyridine is unsuitable for applications requiring fluorescence detection, whereas the 2- and 3-isomers are.

Fluorescence Analytical Chemistry Spectroscopy

pKa: Pyridin-4-ol Exhibits a Higher pKa than 3-Hydroxypyridine but Lower than 2-Pyridone

A study on the ionization constants of heterocyclic substances reports pKa values for 3-hydroxypyridine (8.60-8.72), 4-pyridone (11.09), and 2-pyridone (11.62) [1]. While these values reflect the pKa of the conjugate acid of the pyridone form, they indicate a significant difference in acidity between the isomers. The pKa of the hydroxyl group in 4-hydroxypyridine is often reported around 11.4 , which is significantly higher than that of 3-hydroxypyridine (approx. 8.7) and phenol (approx. 9.95) [2], but lower than that of 2-pyridone (11.62). This difference in acidity impacts the compound's behavior in pH-dependent reactions, extractions, and biological systems.

pKa Acidity Tautomerism

Metal Complexation Kinetics: Pyridin-4-ol Complexes with Pentacyanoferrate Exhibit a Three-Orders-of-Magnitude Slower Formation Rate Constant

A study comparing the kinetics of pentacyanoferrate(II) complexes with 3- and 4-hydroxypyridine found that the formation rate constant (kf) for the 4-hydroxypyridine complex is three orders of magnitude smaller than that of the 3-hydroxypyridine complex [1]. This difference is attributed to the favorable tautomeric equilibrium of 4-hydroxypyridine towards its keto form (4-pyridone), which is less reactive towards metal coordination than the enol form.

Coordination Chemistry Kinetics Iron Complexes

Electrochemical Oxidation Potential: Pyridin-4-ol Complexes Exhibit a More Negative Oxidation Potential than 3-Hydroxypyridine Analogs

Cyclic voltammetry studies on pentacyanoferrate(II) complexes of hydroxypyridines reveal that the oxidation half-wave potential (E1/2) for the 4-hydroxypyridine complex is 0.40 V vs. NHE, which is 50 mV more negative than that of the 3-hydroxypyridine complex (0.45 V) and 30 mV more negative than the 4-methoxypyridine complex (0.43 V) [1]. This lower oxidation potential indicates that the 4-hydroxypyridine ligand makes the iron center more easily oxidized, a property that can be exploited in redox catalysis and electron-transfer reactions.

Electrochemistry Cyclic Voltammetry Redox Potential

Application Scenarios Where Pyridin-4-ol's Differentiated Properties Provide a Clear Procurement Advantage


Synthesis of Torasemide: Pyridin-4-ol as a Critical Intermediate

Pyridin-4-ol is a key starting material for the multi-step synthesis of torasemide, a potent loop diuretic . Its 4-position hydroxyl group is essential for the subsequent sulfonation and chlorination steps. Substitution with 2- or 3-hydroxypyridine would lead to different regioisomers, likely resulting in inactive or less potent compounds. The high-yield synthesis of 4-hydroxypyridine from 4-aminopyridine (up to 93% yield) ensures a reliable and cost-effective supply for this pharmaceutical application.

Agrochemical Precursor for Chlorpyrifos: The Tautomeric Advantage

Pyridin-4-ol is an intermediate in the production of 3,5,6-trichloro-2-pyridinol, a key precursor for the insecticide chlorpyrifos . The tautomeric equilibrium favoring the 4-pyridone form is crucial in the trichloroacetyl chloride synthetic route, as it influences the regioselectivity of chlorination reactions. Using 2- or 3-hydroxypyridine would yield different chlorinated products, which are not suitable for chlorpyrifos synthesis.

Design of Non-Fluorescent Background in Analytical Assays

For analytical methods that require a non-fluorescent matrix or internal standard, 4-hydroxypyridine's lack of fluorescence at all pH values [1] makes it a superior choice over its 2- and 3-substituted isomers, which are fluorescent under certain conditions. This property can be exploited in HPLC or fluorescence-based assays to minimize background interference and improve signal-to-noise ratios.

Water Oxidation Catalysis: Leveraging a Lower Redox Potential

In the design of ruthenium-based water oxidation catalysts (WOCs), 4-hydroxypyridine-2,6-dicarboxylate (hdc) ligands are used to lower the overpotential for water oxidation [2]. The strong electron-donating ability of the 4-hydroxyl group, through p-π conjugation, reduces the redox potential of the metal center. The cyclic voltammetry data for related complexes [3] supports this rationale, as the 4-hydroxypyridine complex exhibits a more negative oxidation potential compared to its 3-substituted analog, making it a better choice for efficient electrocatalysis.

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